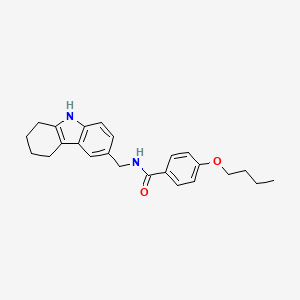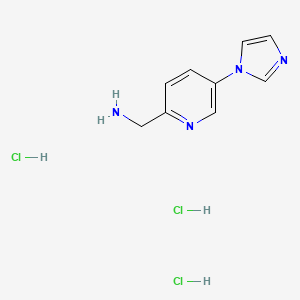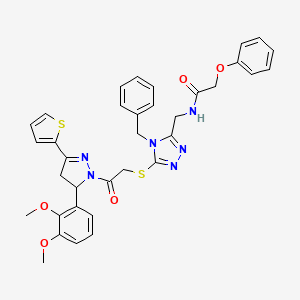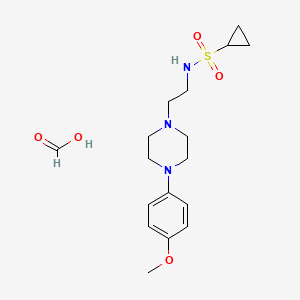
4-butoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-butoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide” is a synthetic compound that has garnered considerable attention in the field of medicinal chemistry due to its potential as a drug candidate. It contains a tetrahydrocarbazole ring, which is a structural subunit of many naturally occurring alkaloids and biologically active molecules .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a tetrahydrocarbazole ring, which is a partially saturated tricyclic system . The presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring is a characteristic structural feature of tetrahydrocarbazole derivatives .Chemical Reactions Analysis
Tetrahydrocarbazoles can undergo chemo- and regioselective oxidation to obtain tetrahydrocarbazol-1-ones or benzazonine-diones depending on the nature of the selected oxidant . The reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage and isolation of benzazonine-dione . Alternatively, oxidation at position 1 produces tetrahydrocarbazol-1-one .科学的研究の応用
Synthesis and Process Improvement
The compound 4-butoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide demonstrates potential antitumor effects and exhibits significant bioactivities. It is synthesized from commercially available materials through a series of reactions including ring closing, reduction, and acylation. The overall yield exceeds 30%, and its structure is confirmed by NMR, HR-ESI-MS, and other spectroscopic methods, indicating its applicability in pharmaceutical research, particularly in oncology (H. Bin, 2015).
Advanced Material Applications
This compound's derivatives find applications in advanced materials, such as the development of novel polyamides with flexible main-chain ether linkages. These polyamides exhibit noncrystalline structures, high solubility in polar solvents, and can form transparent, flexible films. They possess excellent thermal stability with glass transition temperatures mostly above 200°C and degradation temperatures exceeding 480°C, making them suitable for high-performance polymer applications (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Molecular Modification for Enhanced Properties
In the realm of organic electronics, derivatives of this compound are used to synthesize oxadiazole-substituted carbazole derivatives. These derivatives exhibit blue fluorescence and are employed as host materials in OLED devices, demonstrating the compound's versatility in electronic material design (M. Guan et al., 2006).
Coating and Polymer Applications
The compound's derivatives are also explored in the synthesis of bisesters and polyamides, utilized as curing agents for epoxy resins. These materials are applied in coatings, showing good properties such as scratch hardness, flexibility, impact strength, and chemical resistance. This application highlights the compound's utility in developing durable and resistant coatings for various industrial purposes (Rajesh Baraiya et al., 1998).
将来の方向性
The future directions for “4-butoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide” could involve further studies to understand its potential as a drug candidate. Given the broad spectrum of biological activity observed among tetrahydrocarbazole derivatives , this compound could be a promising candidate for drug development.
特性
IUPAC Name |
4-butoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-2-3-14-28-19-11-9-18(10-12-19)24(27)25-16-17-8-13-23-21(15-17)20-6-4-5-7-22(20)26-23/h8-13,15,26H,2-7,14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJQRQBRUXUILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-16-benzylidene-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2532206.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2532208.png)
![4-tert-butyl-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2532210.png)

![3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid](/img/structure/B2532212.png)
![3-[(Methoxymethoxy)methyl]phenylboronic acid](/img/structure/B2532213.png)


![2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2532216.png)
![2,4,6-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2532217.png)
![4-[(3,5-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2532219.png)


